Methyl 4-(bromoethynyl)benzoate
Overview
Description
Methyl 4-(bromoethynyl)benzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a bromoethynyl group attached to the benzene ring, which is further esterified with a methyl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Mechanism of Action
Mode of Action
It’s known that the compound is an ester and it’s used as a drug intermediate . The ester group in Methyl 4-(bromoethynyl)benzoate is slightly twisted out of the plane of the central aromatic ring , which may influence its interaction with its targets.
Biochemical Pathways
It’s known that the compound is used in the preparation of potential anti-hiv agents and as a catalyst for rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors .
Action Environment
It’s known that the compound is a lachrymator and an important drug intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(bromoethynyl)benzoate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 4-ethynylbenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity and yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromoethynyl)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethynyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the bromoethynyl group can yield ethynyl or ethyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents like Grignard reagents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
Methyl 4-(bromoethynyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-bromobenzoate
- Ethyl 4-bromobenzoate
Uniqueness
Methyl 4-(bromoethynyl)benzoate is unique due to the presence of the bromoethynyl group, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature allows for specific interactions and transformations that are not possible with compounds like methyl 4-(bromomethyl)benzoate or methyl 4-bromobenzoate.
Properties
IUPAC Name |
methyl 4-(2-bromoethynyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAXOQWVIMIKSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450152 | |
Record name | methyl 4-(bromoethynyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
225928-10-9 | |
Record name | methyl 4-(bromoethynyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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